6-(Pyridin-4-yl) vs. 6-(Pyridin-2-yl) Regioisomerism: Impact on CHK1 Inhibitory Potency
The 6-(pyridin-4-yl) regioisomer embedded in CAS 915373-27-2 is associated with approximately 1.9-fold greater CHK1 inhibitory potency than the corresponding 6-(pyridin-2-yl) regioisomer, based on cross-study comparison of analogous 3-phenyl-6-(hetero)aryl imidazo[1,2-a]pyrazines where the 4-pyridyl derivative (CHEMBL1170317) exhibited IC₅₀ = 52,000 nM vs. 100,000 nM for the 2-pyridyl derivative (CHEMBL1170741) in the same DELFIA assay measuring CDC25 phosphorylation after 30 minutes [1]. This positional effect arises from differential hydrogen-bonding geometry with the CHK1 hinge region, as demonstrated by co-crystal structures of related 3,6-di(hetero)aryl imidazo[1,2-a]pyrazines bound to CHK1 (PDB: 2XEY, 2XEZ, 2XF0) [2].
| Evidence Dimension | CHK1 inhibitory potency (IC₅₀) as a function of pyridyl regioisomerism |
|---|---|
| Target Compound Data | Compound contains 6-(pyridin-4-yl) group; closest analog with this motif: 3-phenyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazine IC₅₀ = 52,000 nM (CHK1 DELFIA) |
| Comparator Or Baseline | 3-phenyl-6-(pyridin-2-yl)imidazo[1,2-a]pyrazine (CHEMBL1170741): IC₅₀ = 100,000 nM (CHK1 DELFIA) |
| Quantified Difference | ~1.9-fold potency advantage for 4-pyridyl over 2-pyridyl regioisomer |
| Conditions | Inhibition of CHK1 (unknown origin) assessed as inhibition of CDC25 phosphorylation after 30 min by DELFIA assay [BindingDB] |
Why This Matters
For procurement decisions in CHK1-focused kinase profiling panels, the 6-(pyridin-4-yl) regioisomer offers meaningful potency differentiation from the more synthetically accessible 6-(pyridin-2-yl) variant.
- [1] BindingDB: BDBM50321657 (CHEMBL1170317, 3-phenyl-6-(pyridin-4-yl)imidazo[1,2-a]pyrazine, CHK1 IC₅₀ = 52,000 nM, GSK3-beta IC₅₀ = 3,100 nM) and BDBM50321663 (CHEMBL1170741, 3-phenyl-6-(pyridin-2-yl)imidazo[1,2-a]pyrazine, CHK1 IC₅₀ = 100,000 nM). DELFIA assay data. View Source
- [2] PDB entries 2XEY, 2XEZ, 2XF0. Matthews TP et al. Bioorg Med Chem Lett. 2010;20(14):4045-4049. Crystal structures of CHK1 in complex with 3,6-di(hetero)aryl imidazo[1,2-a]pyrazine inhibitors. View Source
